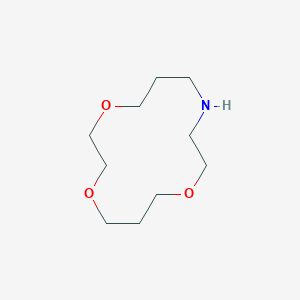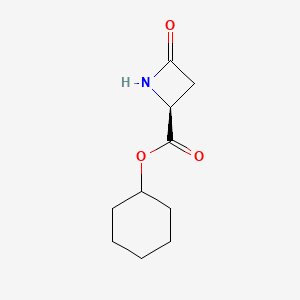![molecular formula C14H13N3O4 B14267054 2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol CAS No. 163418-56-2](/img/structure/B14267054.png)
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol is an organic compound characterized by the presence of a nitrophenyl group attached to a diazenyl group, which is further connected to a phenoxyethanol moiety. This compound is known for its vibrant color and is often used in dye and pigment industries due to its azo linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol typically involves a diazotization reaction followed by coupling with a phenol derivative. The process begins with the nitration of aniline to form 4-nitroaniline. This is followed by diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 2-phenoxyethanol under basic conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The azo linkage can be cleaved under reductive conditions to form the corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and colorants
Mécanisme D'action
The mechanism of action of 2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol involves its interaction with molecular targets through its azo linkage. The compound can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-(4-Nitrophenyl)diazenyl]phenol
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 2-[(E)-(4-Nitrophenyl)diazenyl]aniline
Uniqueness
2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol stands out due to its unique combination of a phenoxyethanol moiety with an azo linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific dyeing characteristics and reactivity .
Propriétés
Numéro CAS |
163418-56-2 |
|---|---|
Formule moléculaire |
C14H13N3O4 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
2-[4-[(4-nitrophenyl)diazenyl]phenoxy]ethanol |
InChI |
InChI=1S/C14H13N3O4/c18-9-10-21-14-7-3-12(4-8-14)16-15-11-1-5-13(6-2-11)17(19)20/h1-8,18H,9-10H2 |
Clé InChI |
RGPPJAGFEXPGIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




silane](/img/structure/B14266986.png)
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)



![(2R,3R,4S,5R)-2-[6-[2-hydroxyethyl(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14267011.png)

![2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14267026.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]-](/img/structure/B14267033.png)
![(2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14267036.png)

